Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7S)-2,2-difluoro-6-azaspiro[34]octane-7-carboxylate;hydrochloride typically involves a multi-step process One common method starts with the preparation of the spirocyclic core, which can be achieved through a stereoselective cyclization reactionThe final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt through reaction with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro groups, often using nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds
Wissenschaftliche Forschungsanwendungen
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can modulate the activity of the target protein. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride can be compared to other spirocyclic compounds, such as:
Spirooxindoles: Known for their applications in medicinal chemistry.
Spirocyclic lactams: Used in the synthesis of pharmaceuticals.
Spirocyclic ketones: Studied for their unique chemical properties
The uniqueness of ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride lies in its difluoro substitution, which can enhance its stability and biological activity compared to other spirocyclic compounds .
Eigenschaften
Molekularformel |
C10H16ClF2NO2 |
---|---|
Molekulargewicht |
255.69 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9;/h7,13H,2-6H2,1H3;1H |
InChI-Schlüssel |
WDSYUIPUBIFMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2(CC(C2)(F)F)CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.